N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
O-acylation of Amidoxime: The general synthetic route involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent.
Oxidative Cyclizations: This method involves diverse oxidative cyclizations, which have found modest application in drug design.
Industrial Production Methods: Industrial production methods typically follow the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine can be compared with other similar compounds in the oxadiazole family:
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: Similar structure but lacks the methyl group, which may affect its biological activity.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Different ring structure, which may result in different chemical and biological properties.
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: Contains a chloromethyl group, which may enhance its reactivity in substitution reactions.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-7-6(10-9-4)8-5-2-3-5/h5H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
MSVTZZJHTMOVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
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